molecular formula C19H28N2O4S B12157832 ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12157832
M. Wt: 380.5 g/mol
InChI Key: MGPMHJCJCPPNSO-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a propanamido group bearing a 2,6-dimethylmorpholine moiety and an ethyl ester at the 3-position. Its structure combines a rigid bicyclic system with a morpholine-derived side chain, likely influencing solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O4S/c1-4-24-19(23)17-14-6-5-7-15(14)26-18(17)20-16(22)8-9-21-10-12(2)25-13(3)11-21/h12-13H,4-11H2,1-3H3,(H,20,22)

InChI Key

MGPMHJCJCPPNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCN3CC(OC(C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.

    Introduction of the Amide Group: The amide linkage is formed by reacting the cyclopenta[b]thiophene derivative with 3-(2,6-dimethylmorpholin-4-yl)propanoic acid or its activated ester derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or ester groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage are likely involved in binding interactions, while the thiophene core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analog: 2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Core Structure : Shares the cyclopenta[b]thiophene scaffold.
Key Differences :

  • Side Chain : Replaces the 2,6-dimethylmorpholine with a triazole sulfanyl group (5-cyclopropyl-4-phenyl-4H-1,2,4-triazole).
  • Functional Group : Terminal carboxamide instead of an ethyl ester.

Structural Analog: 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic Acid

Core Structure : Cyclopentane carboxylic acid (vs. cyclopenta[b]thiophene).
Key Differences :

  • Heterocycle : Cyclopentane vs. fused thiophene.
  • Substituents : Incorporates trifluoromethyl pyrimidine and morpholinyethoxy groups.

Structural Analog: 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Core Structure : Tetrahydropyrimidine (vs. cyclopenta[b]thiophene).
Key Differences :

  • Heterocycle : Saturated pyrimidine ring vs. aromatic thiophene.
  • Substituents : Bromopropyl carbamoyl and methoxymethyl groups.

Key Research Findings and Implications

  • Morpholine Derivatives : The 2,6-dimethylmorpholine group in the target compound may enhance solubility and metabolic stability compared to triazole or bromopropyl analogs .

Biological Activity

Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H28N2O4S and a molecular weight of 380.5 g/mol. Its structure features a cyclopenta[b]thiophene core fused with a morpholine derivative and an amide linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound may influence specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : The morpholine ring suggests potential binding to receptors that mediate pain and inflammation.
  • Antitumor Activity : Preliminary studies indicate cytotoxic effects against cancer cell lines, particularly through apoptosis induction.

Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. A study evaluated the compound's effects on breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2). The findings are summarized in the table below:

CompoundCell LineIC50 (μM)Mechanism
Ethyl CompoundMCF-723.2Apoptosis induction
Ethyl CompoundHepG-249.9Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. For example, animal models treated with the compound showed reduced tumor size and improved hematological parameters compared to control groups. Notably:

  • Reduction in Tumor Volume : Significant decrease in tumor volume was observed in treated mice.
  • Improvement in Blood Parameters : Hemoglobin levels and red blood cell counts were restored closer to normal levels post-treatment.

Case Studies and Research Findings

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G2/M-phase arrest in MCF-7 cells, indicating disruption of the cell cycle as a mechanism for its antiproliferative effects.
  • Autophagy Assessment : The compound inhibited autophagic cell death in MCF-7 cells, suggesting that its primary mode of action is through apoptosis rather than autophagy.
  • Molecular Docking Studies : In silico studies indicated favorable binding interactions with key targets involved in cancer progression, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Core formation : Cyclocondensation of cyclopentanone with sulfur-containing precursors to generate the cyclopenta[b]thiophene scaffold.

Acylation : Reaction of the amino group at position 2 with 3-(2,6-dimethylmorpholin-4-yl)propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or acid-catalyzed esterification .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediates are free of unreacted starting materials .

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the cyclopenta[b]thiophene core and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C20_{20}H28_{28}N2_2O4_4S: 416.17 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (STOT-SE 3 classification for respiratory toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature Control : Maintain <10°C during acid chloride addition to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., morpholine dimethyl groups vs. unsubstituted morpholine) and assay against target enzymes (e.g., kinases, proteases) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in IC50_{50} values .
  • Meta-Analysis : Compare datasets from multiple studies using standardized assays (e.g., MTT for cytotoxicity) to identify confounding variables (e.g., cell line variability) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Plasma Stability : Assess metabolite formation in rat/human plasma using LC-MS/MS .
  • Light Sensitivity : Store solutions in amber vials and measure photodegradation kinetics under UV-Vis light .

Critical Analysis of Evidence

  • Synthesis Reproducibility : and describe similar protocols but differ in solvent choices (DMF vs. dichloromethane). Researchers should validate both methods under controlled conditions to identify yield optima.
  • Biological Activity : While highlights anticancer potential via tubulin binding, no direct data exists for the target compound. Bridging this gap requires comparative studies with validated analogs.
  • Safety Data Limitations : provides acute toxicity data but lacks chronic exposure or ecotoxicological profiles. Extended studies are needed for environmental risk assessment.

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